palmitic acid, propoxylated, phosphated
Description
Properties
CAS No. |
104666-19-5 |
|---|---|
Molecular Formula |
C42H64O15 |
Synonyms |
palmitic acid, propoxylated, phosphated |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Pathways
Regioselective Propoxylation of Palmitic Acid and Derivatives
Propoxylation is the process of adding propylene (B89431) oxide to an alcohol or, in this case, a carboxylic acid. The reaction is typically carried out at elevated temperatures and pressures in the presence of a catalyst.
Catalytic Systems and Their Influence on Reaction Kinetics and Selectivity
The choice of catalyst is critical in the propoxylation of palmitic acid as it significantly influences the reaction kinetics and selectivity. Both acidic and basic catalysts can be employed, each with distinct advantages and disadvantages.
Base-catalyzed propoxylation , typically using alkali metal hydroxides (e.g., KOH, NaOH), is the most common industrial method. The reaction proceeds via an anionic mechanism, where the catalyst deprotonates the palmitic acid to form a carboxylate anion. This anion then acts as a nucleophile, attacking the less sterically hindered carbon of the propylene oxide ring. This generally leads to the formation of a secondary alcohol.
Acid-catalyzed propoxylation , using Lewis acids (e.g., BF₃, SnCl₄) or Brønsted acids (e.g., H₂SO₄), proceeds through a cationic mechanism. osti.gov The catalyst activates the propylene oxide by protonating the oxygen atom, making the ring more susceptible to nucleophilic attack by the palmitic acid. This method can lead to a different regioselectivity compared to base catalysis, often resulting in a mixture of primary and secondary alcohols. Heterogeneous Lewis acid catalysts, such as Sn-Beta zeolite, have shown high activity and regioselectivity in epoxide ring-opening reactions. osti.gov
The autocatalytic nature of fatty amine alkoxylation, where the intermediate and final products' hydroxyl groups can activate the epoxide ring, has also been studied. researchgate.net This highlights the complexity of the reaction mechanism.
Control of Oligomer Distribution and Degree of Propoxylation
The degree of propoxylation, or the average number of propylene oxide units added to the palmitic acid molecule, is a key parameter that determines the final properties of the surfactant. This is controlled by the molar ratio of propylene oxide to palmitic acid. A higher ratio leads to a higher degree of propoxylation and a longer polyoxypropylene chain.
The distribution of oligomers (molecules with different numbers of propylene oxide units) is also a critical factor. A narrow distribution is often desired for specific applications. The oligomer distribution is influenced by the catalyst type and concentration, reaction temperature, and pressure. For instance, certain catalysts can promote a more controlled, "living" polymerization, leading to a narrower oligomer distribution. The formation of polymers during heat treatment is influenced by the fatty acid's position on the glycerol (B35011) backbone. researchgate.net
Side Reaction Mitigation and By-product Formation in Alkoxylation
Several side reactions can occur during propoxylation, leading to the formation of by-products that can affect the quality and performance of the final product. These include:
Polymerization of propylene oxide: This can lead to the formation of polypropylene (B1209903) glycol (PPG), which is an undesirable by-product.
Formation of unsaturated compounds: Dehydration of the secondary alcohol formed during propoxylation can lead to the formation of unsaturated by-products.
Formation of dioxanes: Dimerization of propylene oxide can form dioxanes, which are cyclic ethers.
Mitigation of these side reactions can be achieved by careful control of reaction conditions, such as temperature, pressure, and catalyst concentration. The use of more selective catalysts can also help to minimize by-product formation. The introduction of alkoxy side chains to fatty esters can have both beneficial and detrimental effects on their properties. researchgate.net
Phosphorylation Techniques for Alkoxylated Fatty Acid Substrates
Phosphorylation is the final step in the synthesis of palmitic acid, propoxylated, phosphated. This involves the reaction of the hydroxyl group of the propoxylated palmitic acid with a phosphating agent to form a phosphate (B84403) ester.
Evaluation of Phosphating Agents (e.g., P₂O₅, Polyphosphoric Acid, POCl₃) and Reaction Conditions
Several phosphating agents can be used, each with its own reactivity and selectivity. lamberti.comresearchgate.net
Phosphorus pentoxide (P₂O₅): This is a strong phosphating agent that typically leads to a mixture of mono- and diester phosphates. The reaction is highly exothermic and requires careful temperature control.
Polyphosphoric acid (PPA): PPA is a mixture of orthophosphoric acid and its polymers. It is a less reactive phosphating agent than P₂O₅ and can provide better control over the mono- to diester ratio. lamberti.comgoogle.com The concentration of PPA, in terms of orthophosphoric acid, can influence the purity of the resulting monoester. google.com
Phosphorus oxychloride (POCl₃): POCl₃ is a highly reactive phosphating agent that primarily forms the phosphorodichloridate intermediate, which is then hydrolyzed to the phosphate ester. This method generates hydrogen chloride as a by-product, which can cause corrosion issues. google.com
The choice of phosphating agent and reaction conditions (temperature, reaction time, and molar ratios) will determine the composition and properties of the final product. researchgate.net
Control of Mono- and Diester Ratios in Phosphate Ester Formation
The ratio of mono- to diester in the final product is a critical parameter that influences the surfactant's properties, such as its solubility, emulsifying power, and foaming characteristics.
Several factors can be manipulated to control the mono- and diester ratio:
Molar ratio of alcohol to phosphating agent: A higher molar ratio of the propoxylated palmitic acid to the phosphating agent generally favors the formation of the monoester. lamberti.com
Choice of phosphating agent: As mentioned earlier, different phosphating agents have different selectivities. PPA is often preferred for producing a higher proportion of monoester. lamberti.comgoogle.com
Reaction conditions: Temperature and reaction time can also influence the mono- to diester ratio.
Presence of water or other additives: The addition of a controlled amount of water during the phosphorylation with P₂O₅ can influence the mono- to diester ratio. google.com
For example, when using P₂O₅, a molar ratio of alcohol to P₂O₅ of 2:1 to 3:1 is often used. google.com In enzymatic synthesis using lipase, the molar ratio of the acid to the polyethylene (B3416737) glycol can be varied to control the formation of mono- and diesters. nih.gov
Interactive Data Table: Factors Influencing Mono- to Diester Ratio
| Factor | Effect on Monoester Formation | Effect on Diester Formation |
| High Molar Ratio of Alcohol to Phosphating Agent | Increases | Decreases |
| Low Molar Ratio of Alcohol to Phosphating Agent | Decreases | Increases |
| Use of Polyphosphoric Acid (PPA) | Generally Favored | Less Favored |
| Use of Phosphorus Pentoxide (P₂O₅) | Can be controlled by reaction conditions | Can be controlled by reaction conditions |
| Controlled Addition of Water (with P₂O₅) | Can be increased | Can be decreased |
Reaction Mechanism Elucidation in Acid-Catalyzed Phosphation
The phosphation of the propoxylated palmitic acid is typically achieved through an acid-catalyzed reaction. Understanding the underlying mechanism is key to controlling the reaction and optimizing the yield and purity of the final product. The reaction proceeds through a series of protonation and nucleophilic attack steps.
The acid catalyst, often a strong acid like sulfuric acid or a Lewis acid, protonates the hydroxyl group of the propoxylated palmitic acid, making it a better leaving group (water). A phosphorylating agent, such as polyphosphoric acid (PPA) or phosphorus pentoxide (P₂O₅), then reacts with the activated intermediate.
The mechanism can be generalized as follows:
Protonation of the Hydroxyl Group: The terminal hydroxyl group of the propoxylated palmitic acid is protonated by the acid catalyst.
Nucleophilic Attack by the Phosphorylating Agent: The activated hydroxyl group is then susceptible to nucleophilic attack by the phosphorylating agent. This results in the formation of a phosphate ester bond.
Formation of Mono- and Di-esters: The reaction can lead to the formation of both mono- and di-phosphate esters, depending on the stoichiometry of the reactants and the reaction conditions. The ratio of these esters is a critical parameter that influences the final properties of the product.
Oligomerization: Due to the presence of multiple reactive sites, side reactions such as oligomerization can occur, leading to a complex mixture of products.
The elucidation of this mechanism often involves advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to identify the various intermediates and final products.
Purification and Isolation Strategies for Complex Fatty Acid Phosphate Esters
The crude product obtained from the synthesis of propoxylated palmitic acid phosphate is a complex mixture containing unreacted starting materials, mono- and di-esters, and various oligomeric species. Therefore, sophisticated purification and isolation strategies are essential to obtain a product with the desired specifications.
Chromatographic Separation Techniques for Mixture Resolution
Chromatography is a powerful tool for the separation and purification of complex mixtures. Various chromatographic techniques can be employed for the resolution of fatty acid phosphate esters.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a widely used technique for the separation of fatty acids and their derivatives. nih.gov By using a nonpolar stationary phase and a polar mobile phase, components can be separated based on their hydrophobicity. The elution order can be manipulated by adjusting the composition of the mobile phase, such as the concentration of acetonitrile (B52724) in water. nih.gov For the separation of acidic compounds like phosphate esters, the addition of a small amount of an acid, like phosphoric acid, to the mobile phase can improve peak shape and resolution. nih.gov
Thin-Layer Chromatography (TLC): TLC is a valuable technique for the rapid analysis of reaction mixtures and for the initial screening of separation conditions. capes.gov.br Argentation TLC, where the stationary phase is impregnated with silver ions, can be particularly useful for separating compounds based on the degree of unsaturation. nih.gov
Gas Chromatography (GC): For volatile derivatives of fatty acids, such as their methyl esters, GC can provide high-resolution separation. capes.gov.br However, for the direct analysis of non-volatile phosphate esters, derivatization is often necessary.
Below is a table summarizing the application of various chromatographic techniques for the separation of fatty acid derivatives.
| Chromatographic Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Separation Principle | Application for Fatty Acid Phosphate Esters |
| Reverse-Phase HPLC | Octadecylsilyl (C18) | Acetonitrile/Water with Phosphoric Acid | Hydrophobicity | Separation of mono-, di-, and oligomeric phosphate esters. |
| Argentation TLC | Silica gel impregnated with silver nitrate | Dichloromethane/Methanol | Degree of Unsaturation | Separation of saturated and unsaturated precursors. |
| Gas Chromatography | Polar capillary column | Helium | Boiling Point/Volatility | Analysis of fatty acid composition after derivatization. |
Membrane-Based Separation for Oligomeric Fractionation
Membrane-based separation techniques offer a scalable and efficient method for the fractionation of oligomeric species from the product mixture. These techniques separate molecules based on their size and shape.
Nanofiltration (NF): Nanofiltration membranes can be used to separate molecules in the range of 200-1000 Da, which is often the molecular weight range of the desired propoxylated palmitic acid phosphate oligomers. rsc.org The choice of membrane material is critical, as interactions between the surfactant-like product and the membrane surface can lead to fouling. mdpi.com Hydrophilic and neutrally charged membranes are often preferred to minimize adsorption. mdpi.com
Ultrafiltration (UF): Ultrafiltration can be effective for removing larger oligomers or aggregates from the product stream. mdpi.com The process can be optimized by controlling parameters such as transmembrane pressure and cross-flow velocity.
Micellar-Enhanced Ultrafiltration (MEUF): In some cases, the principles of MEUF can be adapted to enhance the separation. researchgate.net By understanding the critical micelle concentration (CMC) of the product, the process can be designed to either retain or permeate specific oligomeric fractions.
The performance of membrane separation is highly dependent on the properties of both the membrane and the feed solution. A summary of relevant factors is provided in the table below.
| Membrane Separation Technique | Key Operating Parameters | Separation Mechanism | Application in Oligomeric Fractionation |
| Nanofiltration | Transmembrane Pressure, Cross-flow Velocity, Membrane Material | Size Exclusion, Donnan Exclusion | Separation of different oligomer sizes of propoxylated palmitic acid phosphate. |
| Ultrafiltration | Transmembrane Pressure, Cross-flow Velocity | Size Exclusion | Removal of high molecular weight oligomers and aggregates. |
Sophisticated Analytical Approaches for Structural Elucidation and Purity Assessment
High-Resolution Spectroscopic Characterization
Spectroscopic methods provide detailed insights into the molecular framework, functional groups, and composition of the surfactant mixture.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of palmitic acid, propoxylated, phosphated. Through the analysis of different nuclei (¹H, ¹³C, and ³¹P), it is possible to map the compound's architecture, quantify the degree of propoxylation, and determine the relative proportions of its components.
¹H NMR Spectroscopy : Proton NMR provides quantitative information on the different chemical groups within the molecule. nih.govaocs.org The spectrum allows for the integration of signals corresponding to the terminal methyl group of the palmitate chain, the repeating methylene (B1212753) (-(CH₂)n-) units, the α-methylene protons adjacent to the ester linkage, and the distinct signals from the propylene (B89431) oxide (PO) chain. magritek.comresearchgate.net By comparing the integral of the palmitate chain signals to those of the propoxy units, the average number of PO groups per molecule can be calculated. nih.gov
¹³C NMR Spectroscopy : This technique provides a detailed carbon map of the molecule. researchgate.net Distinct signals are observed for the carbonyl carbon of the palmitate ester, the various carbons along the fatty acid backbone, and the carbons within the polypropylene (B1209903) glycol chain. bmrb.iochemicalbook.comresearchgate.net These assignments help confirm the covalent linkages between the palmitic acid, the propoxy chain, and the phosphate (B84403) head group.
³¹P NMR Spectroscopy : As a direct and effective method for analyzing phosphorus-containing compounds, ³¹P NMR is crucial for characterizing the phosphate ester portion of the surfactant. oxinst.com It clearly distinguishes between monoalkyl phosphates, dialkyl phosphates, and any residual unreacted phosphoric acid, which resonate at different chemical shifts. researchgate.netresearchgate.nethuji.ac.il The relative integration of these peaks allows for the precise quantification of the monoester-to-diester ratio, a critical parameter that dictates the surfactant's functional properties like emulsification and detergency. cosmeticsciencetechnology.com Furthermore, ³¹P NMR can be used to monitor the hydrolysis of the phosphate ester bonds over time by observing the emergence and growth of the signal corresponding to inorganic phosphate. oxinst.comresearchgate.net
Table 1: Representative NMR Chemical Shift Ranges for this compound This is an interactive table. Click on the headers to sort the data.
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Palmitate -CH₃ | ~0.9 | Terminal methyl group of the fatty acid chain. magritek.com |
| Palmitate -(CH₂)n- | ~1.2-1.4 | Bulk methylene groups of the fatty acid chain. hmdb.ca | |
| Palmitate -CH₂-COO- | ~2.3 | Methylene group alpha to the ester carbonyl. magritek.com | |
| Propoxy -CH(CH₃)- | ~1.1-1.2 | Methyl group on the propylene oxide unit. | |
| Propoxy -O-CH₂-CH- | ~3.4-3.7 | Methylene and methine protons of the PPO chain. | |
| ¹³C | Palmitate -CH₃ | ~14 | Terminal methyl carbon. chemicalbook.com |
| Palmitate -(CH₂)n- | ~22-34 | Methylene carbons in the alkyl chain. chemicalbook.comresearchgate.net | |
| Palmitate -C=O | ~173-174 | Ester carbonyl carbon. researchgate.net | |
| Propoxy -CH₃ | ~17-19 | Methyl carbon on the propylene oxide unit. | |
| Propoxy -CH₂- & -CH- | ~65-75 | Carbons of the propylene oxide backbone. researchgate.net | |
| ³¹P | Monoalkyl Phosphate | +1 to +5 | Chemical shift can vary with pH. huji.ac.ilnih.gov |
| Dialkyl Phosphate | -1 to +2 | Chemical shift can vary with pH and structure. huji.ac.ilnih.gov |
Mass spectrometry is a powerful technique for analyzing the complex mixtures typical of propoxylated surfactants, providing detailed information on molecular weight distribution, oligomer composition, and purity. uniba.it
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) : MALDI-TOF is highly effective for determining the molecular weight distribution of polymeric materials, including nonionic and anionic surfactants. koreascience.kr It generates a series of peaks, where each peak corresponds to a specific oligomer (differing in the number of PO units), and the intensity of the peaks reflects the relative abundance of that oligomer. koreascience.kr This allows for the calculation of key parameters such as the average molecular weight and the breadth of the distribution. While powerful, careful selection of the matrix is necessary to avoid interference and achieve optimal ionization, especially for lower molecular weight species. uniba.itresearchgate.net
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman, are used for the rapid identification and confirmation of key functional groups within the surfactant molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is highly sensitive to the vibrations of polar bonds. The FTIR spectrum of this compound will exhibit characteristic absorption bands that confirm its structure. nih.gov Key signals include a strong C=O stretching vibration from the palmitate ester group, C-O-C ether stretching from the polypropoxy chain, and distinct P=O and P-O-C stretching vibrations from the phosphate ester head group. researchgate.netresearchgate.netthermal-lube.com The presence and position of these bands provide qualitative confirmation of the successful synthesis and the compound's identity. researchgate.net FTIR can also be used to monitor chemical changes, such as hydrolysis, by observing changes in the phosphate and carbonyl regions. thermal-lube.comrsc.org
Table 2: Key Vibrational Frequencies for this compound This is an interactive table. Click on the headers to sort the data.
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |
|---|---|---|---|
| Alkyl C-H | Stretching | 2850 - 2960 | FTIR, Raman |
| Ester C=O | Stretching | 1735 - 1750 | FTIR, Raman |
| Ether C-O-C | Stretching | 1080 - 1150 | FTIR |
| Phosphate P=O | Stretching | 1250 - 1300 | FTIR |
| Phosphate P-O-C | Stretching | 950 - 1050 | FTIR |
Advanced Chromatographic and Electrophoretic Separation Techniques
Chromatographic methods are essential for separating the complex mixture of molecules that constitute commercial "this compound" into its individual components for subsequent analysis and quantification.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for characterizing the molecular weight distribution of polymeric compounds. In the context of this compound, GPC separates the oligomers based on their hydrodynamic volume in solution—molecules with a higher degree of propoxylation (and thus larger size) elute earlier from the column. The resulting chromatogram provides a visual representation of the molecular weight distribution. From this data, critical parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) can be calculated. The PDI is a measure of the breadth of the oligomer distribution, with a value of 1.0 indicating a perfectly monodisperse sample.
High-Performance Liquid Chromatography (HPLC) is a versatile and high-resolution technique used for both the separation and quantification of components in a mixture. nih.gov For a complex surfactant like this compound, reversed-phase HPLC (RP-HPLC) is typically employed. In this mode, a nonpolar stationary phase is used with a polar mobile phase.
This technique can effectively separate:
Oligomers : Molecules with different numbers of propylene oxide units can be resolved, as the longer, more hydrophobic chains interact more strongly with the stationary phase.
Isomers : HPLC can separate structural isomers, such as the monoalkyl phosphate from the dialkyl phosphate ester. nih.gov This separation is crucial as the ratio of these two forms significantly impacts the surfactant's performance. cosmeticsciencetechnology.com
Impurities : Unreacted starting materials, such as free palmitic acid, or byproducts can be separated and quantified. researchgate.net
By using detectors like UV-Vis (if an appropriate chromophore exists), Evaporative Light Scattering (ELSD), or Charged Aerosol Detection (CAD), HPLC provides quantitative data on the purity of the product and the relative amounts of each component. nih.gov
Table 3: Illustrative HPLC Method Parameters for Surfactant Analysis This is an interactive table. Click on the headers to sort the data.
| Parameter | Description | Example Condition |
|---|---|---|
| Column | Stationary Phase | C18 (Reversed-Phase), 4.6 x 150 mm, 5 µm |
| Mobile Phase | Eluent System | Gradient of Acetonitrile (B52724) and Water with 0.1% Formic Acid |
| Flow Rate | Eluent Speed | 1.0 mL/min |
| Detector | Signal Detection | ELSD, CAD, or Mass Spectrometer (LC-MS) |
| Injection Volume | Sample Amount | 10 µL |
| Column Temperature | Analysis Temperature | 35 °C |
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Palmitic acid |
| Propylene oxide |
| Phosphoric acid |
| Monoalkyl phosphate |
| Dialkyl phosphate |
| Acetonitrile |
| Formic Acid |
Capillary Electrophoresis (CE) for Characterization of Mono- and Diester Species
Capillary Electrophoresis (CE) has emerged as a powerful analytical technique for the separation and quantification of charged species with high efficiency and resolution. ampp.org Its application to the analysis of "this compound" is particularly relevant for the characterization of its mono- and diester forms. The synthesis of phosphate ester surfactants typically results in a mixture of monoesters, diesters, and residual phosphoric acid. p2infohouse.orglamberti.com The ratio of these components is critical as it dictates the surfactant's properties and performance in various applications. ampp.org
The principle behind the CE separation of these species lies in their different charge-to-mass ratios. The monoester of "this compound" possesses two acidic protons on the phosphate group, while the diester has only one. At a suitable pH, these acidic protons will deprotonate, conferring a negative charge on the molecules. The monoester, with its higher charge density, will migrate differently in the electrophoretic field compared to the less-charged diester. This difference in electrophoretic mobility allows for their separation into distinct peaks within the electropherogram.
A typical CE setup for this analysis would involve a fused-silica capillary, a high-voltage power supply, a detector (commonly a UV-Vis detector), and a buffer system. The choice of buffer is critical for achieving optimal separation. For anionic species like phosphate esters, a counter-electroosmotic flow (EOF) setup is often employed, where the EOF is directed towards the cathode, and the anionic analytes migrate towards the anode. nih.gov The use of an electrolyte containing a chromophore can enable indirect UV detection of the non-chromophoric phosphate esters. nih.gov
While specific CE methods for "this compound" are not extensively detailed in publicly available literature, the successful separation of other phosphate esters, such as monobutyl and dibutyl phosphates, by Capillary Zone Electrophoresis (CZE) demonstrates the feasibility of this approach. nih.gov In one such study, baseline separation of these phosphate esters was achieved in under three minutes. nih.gov
Table 1: Illustrative Capillary Electrophoresis Parameters for Phosphate Ester Separation
| Parameter | Condition | Rationale |
| Capillary | Fused-silica, 50 µm i.d. | Provides high surface area-to-volume ratio for efficient heat dissipation. |
| Buffer | Phosphate or Borate buffer (pH > 7) | Maintains a consistent pH to ensure full deprotonation of the phosphate groups. ataman-chemicals.com |
| Voltage | 15-25 kV | Drives the electrophoretic separation. |
| Detection | Indirect UV at 254 nm | Allows for the detection of non-UV absorbing analytes. nih.gov |
| Injection | Hydrodynamic or Electrokinetic | Introduces a small, precise volume of the sample into the capillary. |
This table presents a generalized set of conditions based on the analysis of similar compounds and is for illustrative purposes.
The quantification of the mono- and diester species is achieved by integrating the peak areas in the electropherogram and comparing them to those of known standards. This data is invaluable for quality control during the manufacturing process of "this compound" and for correlating its composition with its performance characteristics.
Interfacial Tension and Critical Micelle Concentration (CMC) Determination Methodologies
The surface-active properties of "this compound" are fundamental to its function as a surfactant. Two key parameters that define these properties are its ability to lower the interfacial tension between two immiscible phases and its tendency to self-assemble into micelles above a certain concentration, known as the Critical Micelle Concentration (CMC).
The determination of interfacial tension (IFT) is commonly performed using techniques such as the du Noüy ring method, the Wilhelmy plate method, or spinning drop tensiometry. nih.gov The spinning drop method is particularly suited for measuring very low IFT values. It involves placing a drop of a less dense liquid (e.g., oil) into a rotating horizontal capillary filled with a denser liquid (e.g., an aqueous solution of the surfactant). The centrifugal force elongates the drop, and by measuring the shape of the elongated drop, the IFT can be calculated.
The Critical Micelle Concentration (CMC) is a fundamental property of surfactants and represents the concentration at which surfactant monomers in a solution begin to form aggregates or micelles. researchgate.net The determination of the CMC can be accomplished through various methods that monitor a physical property of the surfactant solution as a function of its concentration. A sharp change in the slope of the property-versus-concentration plot indicates the onset of micelle formation and thus the CMC.
Common methods for CMC determination include:
Surface Tension Measurement: This is one of the most widely used methods. The surface tension of the surfactant solution is measured at different concentrations. As the surfactant concentration increases, the surface tension decreases until it reaches a plateau. The concentration at which this plateau begins is the CMC. nih.gov
Conductivity Measurement: This method is suitable for ionic surfactants like "this compound." The conductivity of the solution is measured as a function of surfactant concentration. The binding of counter-ions to the micelles leads to a change in the slope of the conductivity versus concentration plot at the CMC.
Fluorescence Spectroscopy: This technique often employs a fluorescent probe whose spectral properties are sensitive to the polarity of its microenvironment. When micelles form, the probe partitions into the hydrophobic core of the micelles, resulting in a change in its fluorescence intensity or emission wavelength, which can be used to determine the CMC.
The structure of the surfactant molecule, including the length of the hydrophobic alkyl chain (palmitic acid) and the length of the hydrophilic propoxy late chain, significantly influences the CMC. Generally, for a homologous series of surfactants, the CMC decreases as the length of the hydrophobic alkyl chain increases. Conversely, increasing the length of the hydrophilic (propoxylated) chain tends to increase the CMC.
Table 2: Influence of Molecular Structure on the Critical Micelle Concentration (CMC) of Anionic Surfactants
| Hydrophobic Chain Length (No. of Carbons) | Degree of Alkoxylation | General Effect on CMC |
| Increasing | Constant | Decreases |
| Constant | Increasing | Increases |
This table illustrates general trends observed for anionic surfactants and is for conceptual understanding.
The precise determination of the IFT and CMC of "this compound" is essential for optimizing its use in various formulations and for predicting its behavior at interfaces.
Biodegradation Pathways and Environmental Transformation Mechanisms
Microbial Degradation Processes
Microbial consortia in soil and aquatic environments play a primary role in the breakdown of this compound. The degradation is a stepwise process, targeting the different chemical bonds within the molecule.
The initial step in the microbial degradation of palmitic acid, propoxylated, phosphated involves the enzymatic cleavage of its ester bonds. This process is catalyzed by a range of microbial hydrolases.
Phosphatases : Microbial communities can utilize organophosphates as a source of phosphorus, particularly in phosphorus-limited environments. nih.gov Enzymes such as phosphomonoesterases and phosphodiesterases are crucial for this process. cdc.gov These enzymes catalyze the hydrolysis of the phosphoester bond, splitting the phosphate (B84403) group from the propoxylated fatty acid chain. cdc.gov This step is essential as it increases the bioavailability of the organic part of the molecule for further degradation. Studies on other organophosphate esters have shown that bacteria from groups like Sphingobium and Flavobacteria possess the enzymatic machinery for this cleavage. nih.gov
Esterases : Following or concurrently with the action of phosphatases, esterase enzymes target the ester linkage between the palmitic acid and the propoxylated chain. This hydrolysis releases the fatty acid (palmitic acid) and the polypropylene (B1209903) glycol chain.
Ether Linkage Degradation : The breakdown of the propoxylated (polypropylene glycol or PPG) chain does not typically occur via direct cleavage of the ether linkages within the backbone by etherases. researchgate.netnsf.gov Instead, the degradation is initiated at the terminal alcohol group of the PPG chain. researchgate.netnsf.gov While specialized β-etherases exist and are known to depolymerize complex structures like lignin, the primary pathway for simple polyethers like PPG involves terminal oxidation. nih.gov
Once the primary components are liberated by hydrolysis, they undergo oxidative degradation through distinct metabolic pathways.
Oxidative Cleavage of the Propoxyl Chain : The biodegradation of polypropylene glycols (PPGs) is an aerobic process. nsf.gov It begins with the oxidation of a terminal alcohol group, a reaction catalyzed by alcohol and aldehyde dehydrogenases. nsf.gov This enzymatic action results in the formation of carboxylated PPG intermediates. researchgate.net The process can then proceed by the shortening of the chain, though some studies have observed that oxidation can occur without significant chain cleavage. nih.gov
Oxidative Cleavage of the Fatty Acid Moiety : The released palmitic acid is a common fatty acid that is readily metabolized by many microorganisms. It enters the β-oxidation pathway, a core metabolic process that sequentially shortens the fatty acid chain. hroc.in In this cycle, the fatty acid is converted into its acyl-CoA derivative and then repeatedly cleaved to release two-carbon units in the form of acetyl-CoA, which can then enter the citric acid cycle for energy production. hroc.in
A diverse range of microorganisms is responsible for the complete mineralization of compounds like propoxylated, phosphated palmitic acid. Effective degradation typically relies on the synergistic action of a microbial consortium rather than a single species.
Organophosphate Ester Degraders : Bacteria capable of cleaving phosphate esters are widespread. Strains of Sphingobium and Sphingomonas have been identified that can utilize organophosphate esters as their sole phosphorus source. nih.gov In marine and coastal environments, microbial communities containing Flavobacteria and Chitinophagales have shown enhanced activity and degradation of these compounds. nih.govhydratechfluids.com
Polypropylene Glycol (PPG) Degraders : Bacterial consortia from environments like activated sludge and contaminated soils have proven effective at degrading PPGs. nih.govresearchgate.net Pseudomonas species are frequently identified as key players in the degradation of propylene (B89431) glycol and its polymers. researchgate.net These bacteria possess the necessary alcohol dehydrogenases to initiate the oxidative attack on the PPG chain. researchgate.net
Fatty Acid Degraders : Palmitic acid degradation is a fundamental capability of a vast number of bacteria and fungi found in most environments.
Abiotic Degradation Pathways in Aquatic and Terrestrial Environments
The stability of the phosphate ester linkage is a critical factor in the persistence of the compound. Hydrolysis is a key abiotic fate process, though its rate is highly dependent on environmental conditions. cdc.gov
pH Dependence : Phosphate esters are generally resistant to hydrolysis under neutral or acidic conditions (pH 5.0–7.0). cdc.gov However, they degrade more readily in alkaline environments (pH > 9.0). cdc.govnih.gov This suggests that in alkaline soils or waters, chemical hydrolysis could be a significant transformation pathway.
Kinetics : Studies on various phosphate ester surfactants have shown that under ambient temperature and neutral pH, there is little evidence of significant hydrolysis over a seven-day period. astm.orgasme.org However, the degradation rate increases with temperature. astm.org The structure of the molecule also plays a role, with bulky chemical groups potentially providing steric hindrance that enhances stability. nih.gov The half-lives of related organophosphate esters in sediment have been observed to be significantly longer under abiotic conditions compared to biotic conditions, highlighting the importance of microbial degradation. hydratechfluids.com
| Compound Type | Matrix | Condition | Half-Life (t1/2) | Reference |
|---|---|---|---|---|
| Organophosphate Esters (OPEs) | Coastal Sediment | Abiotic | 23.3 - 77.0 days | hydratechfluids.com |
| Organophosphate Esters (OPEs) | Coastal Sediment | Biotic | 16.8 - 46.8 days | hydratechfluids.com |
| Polypropylene Glycols (PPGs) | Groundwater | Oxic | 2.5 - 14 days | nsf.gov |
| Polypropylene Glycols (PPGs) | Groundwater | Anoxic | No significant degradation observed | nsf.gov |
| Compound | Characteristic | Half-Life (in water) | Reference |
|---|---|---|---|
| Aminoacyl Phosphate Ester with Aromatic Side Chain | Less steric hindrance | ~1.5 - 3 hours | nih.gov |
| Aminoacyl Phosphate Ester with Bulky Aliphatic Side Chain | More steric hindrance | ~29 - 58 hours | nih.gov |
Sunlight can provide the energy to break down chemical bonds, representing another potential abiotic degradation pathway.
Photolytic Degradation : Exposure to ultraviolet (UV) radiation can induce the degradation of ester compounds. Studies on phthalic acid esters have demonstrated that UV light, particularly in the presence of a photocatalyst like TiO₂, can effectively break down the molecule. frontiersin.org The degradation of other lipids, such as cholesterol esters, is also initiated by UV exposure. researchgate.net For propoxylated, phosphated palmitic acid, UV radiation could potentially cleave the ester bond and initiate oxidative reactions on the aliphatic chains. The efficiency of direct photolysis in water without a catalyst is generally lower but still contributes to the compound's transformation over time.
Abiotic Oxidative Degradation : In the atmosphere, organophosphate esters can undergo autoxidation driven by reactions with hydroxyl radicals. nih.gov This process involves the formation of peroxy radicals (RO₂•) which can lead to the creation of products with lower volatility. nih.gov While more relevant for volatilized fractions of the compound, similar radical-initiated oxidation can occur in aquatic environments mediated by reactive oxygen species. High-temperature thermal oxidative degradation studies show that phosphate esters can decompose extensively, though these conditions are not typical of most natural environments. nih.gov
Interactions with Diverse Non Human Biological Systems
Modulation of Microbial Community Structure and Metabolic Activity
"Palmitic acid, propoxylated, phosphated," as a source of carbon and phosphorus, has the potential to significantly modulate the structure and metabolic activity of microbial communities in soil and aquatic environments. Organophosphate esters can be utilized by microorganisms as a source of phosphorus, particularly in phosphorus-limited conditions. This can lead to shifts in the microbial population, favoring organisms that are efficient at scavenging phosphorus from organic sources. The introduction of organophosphate esters has been observed to increase the percentage of actively respiring bacteria and total bacterial activity in seawater. Specifically, groups like Flavobacteria have shown increased specific activity in the presence of these compounds, indicating their potential to degrade them.
The fatty acid component, palmitic acid, is a common component of microbial cell membranes. The analysis of phospholipid fatty acids (PLFAs) is a widely used method to characterize microbial community structure, with different fatty acids serving as biomarkers for specific microbial groups. The introduction of an exogenous source of a modified fatty acid like "this compound" could potentially alter the PLFA profiles of the microbial community, reflecting changes in its composition. For instance, studies on the effects of different fertilizer treatments on paddy soil have shown that changes in nutrient availability, including phosphorus, impact the relative abundance of different microbial groups as determined by PLFA analysis.
Table 1: Potential Effects of "this compound" on Microbial Communities
| Microbial Aspect | Potential Effect of "this compound" |
| Community Structure | Shift in population dynamics favoring phosphorus-scavenging microbes. |
| Alteration of Phospholipid Fatty Acid (PLFA) profiles. | |
| Metabolic Activity | Increase in actively respiring bacteria. |
| Stimulation of total bacterial activity, especially in P-limited environments. | |
| Specific Microbial Groups | Potential for increased activity of groups like Flavobacteria. |
Role in Bioremediation Processes for Organic Contaminants
The surfactant-like properties of "this compound," stemming from its amphiphilic nature with a hydrophobic fatty acid tail and a hydrophilic phosphated-propoxylated head, suggest a potential role in the bioremediation of organic contaminants. Surfactants are known to enhance the bioavailability of hydrophobic pollutants, such as polycyclic aromatic hydrocarbons (PAHs) and petroleum hydrocarbons, by increasing their solubility and desorption from soil particles. This makes the contaminants more accessible to degradation by microorganisms.
Both synthetic surfactants and microbially-produced biosurfactants have been shown to be effective in this regard. For instance, biosurfactants like rhamnolipids and surfactin have been demonstrated to enhance the removal of total petroleum hydrocarbons from contaminated soils. The mechanism involves the formation of micelles that encapsulate the hydrophobic contaminants, facilitating their transport to the microorganisms capable of degrading them.
Furthermore, the phosphate (B84403) component of "this compound" could act as a biostimulant, providing a necessary nutrient for the growth of contaminant-degrading microbes. The hydrolysis of organic phosphates by microbial phosphatases can release inorganic phosphate, which is essential for microbial metabolism. Studies have shown that the addition of organophosphates like triethyl phosphate can stimulate soil microbial-phosphatase activity in metal-contaminated soils, suggesting a potential dual role in both enhancing bioavailability and providing nutrients.
Table 2: Potential Roles of "this compound" in Bioremediation
| Bioremediation Aspect | Potential Role of "this compound" |
| Contaminant Bioavailability | Increased solubility and desorption of hydrophobic organic contaminants. |
| Microbial Accessibility | Formation of micelles to facilitate contaminant transport to microbes. |
| Biostimulation | Provision of phosphorus as a nutrient for contaminant-degrading microorganisms. |
| Synergistic Effects | Combination of surfactant and nutrient properties for enhanced remediation. |
Enzymatic Biocatalysis and Biotransformation Studies for Sustainable Production and Degradation
The synthesis and degradation of "this compound" can be approached through enzymatic biocatalysis, offering a more sustainable alternative to conventional chemical methods. The ester and ether linkages within the molecule are susceptible to enzymatic cleavage, suggesting pathways for both its synthesis and biodegradation.
Sustainable Production: The enzymatic synthesis of various esters, including fatty acid esters and phosphate esters, is a well-established field. Lipases, in particular, are versatile biocatalysts for esterification reactions. The synthesis of "this compound" could potentially be achieved through a lipase-catalyzed reaction between a propoxylated palmitic acid and a phosphate donor. Enzymatic synthesis offers advantages such as high selectivity, milder reaction conditions, and reduced generation of by-products compared to chemical synthesis. The use of immobilized enzymes can further enhance the sustainability of the process by allowing for enzyme reuse.
Biodegradation: The degradation of this compound in the environment would likely involve the enzymatic hydrolysis of its ester and ether bonds. Microbial esterases can cleave the phosphate ester bond, releasing phosphate and propoxylated palmitic acid. The propoxylated chain may be degraded through the action of ether-cleaving enzymes, which have been observed in the biodegradation of polyethylene (B3416737) glycols and other ethoxylated compounds. The ultimate degradation of the alkyl chain would proceed through pathways such as β-oxidation. Studies on the biodegradation of fatty alcohol ethoxylates have shown that microorganisms can simultaneously attack both the alkyl and the polyglycol moieties. The presence of diverse microbial communities in environments like sewage treatment plants suggests the existence of various enzymatic systems capable of degrading such complex molecules.
Table 3: Enzymatic Biocatalysis and Biotransformation of "this compound"
| Process | Enzymatic Approach |
| Sustainable Production | Lipase-catalyzed esterification of propoxylated palmitic acid. |
| Degradation | Microbial esterase-mediated hydrolysis of the phosphate ester bond. |
| Etherase-catalyzed cleavage of the propoxylated chain. | |
| β-oxidation of the palmitic acid backbone. |
Advanced Applications and Functional Mechanisms in Diverse Industrial and Material Science Contexts
Surfactant and Emulsification Mechanisms in Industrial Formulations
The unique molecular architecture of palmitic acid, propoxylated, phosphated—featuring a hydrophobic fatty acid tail, a propoxylated mid-section, and a hydrophilic phosphate (B84403) headgroup—renders it a highly effective surfactant. This structure allows it to position itself at the interface between immiscible phases, such as oil and water, and modify their interactions in various industrial applications.
In the petroleum industry, surfactants are critical for Enhanced Oil Recovery (EOR), a process designed to extract residual oil trapped in reservoir rock pores after primary and secondary recovery phases. The fundamental mechanism of chemical EOR is the reduction of interfacial tension (IFT) between the crude oil and the injection fluid (water or brine) mdpi.com. Surfactants like this compound are engineered to lower this IFT dramatically.
The primary challenge in mature oilfields is mobilizing oil trapped by high capillary forces within the porous rock structure. By significantly lowering the oil-water IFT, these surfactants reduce the capillary forces that trap the oil, allowing it to be displaced and mobilized mdpi.commdpi.com. The surfactant molecules migrate to the oil-water interface, with their hydrophobic palmitic acid tails orienting into the oil phase and the hydrophilic phosphated heads remaining in the aqueous phase. This alignment disrupts the cohesive forces at the interface, effectively lowering the IFT. Studies on similar propoxylated complexes derived from palmitic acid have demonstrated their ability to lower IFT in aqueous solutions researchgate.net.
Furthermore, the effectiveness of surfactant flooding can be enhanced by combining it with polymers in what is known as surfactant-polymer (SP) flooding mdpi.comresearchgate.net. The polymer increases the viscosity of the injection fluid, improving the mobility ratio and leading to a more efficient sweep of the mobilized oil from the reservoir utexas.edu. Research into advanced, cost-effective surfactant molecules tailored for specific crude oils aims to maximize oil recovery from mature reservoirs doe.gov. Formulations have been developed that can recover up to 95% of the oil remaining after waterflooding in core flood experiments doe.gov.
Table 1: Factors Influenced by Surfactants in Enhanced Oil Recovery
| Mechanism | Description | Desired Outcome |
|---|---|---|
| Interfacial Tension (IFT) Reduction | Surfactant molecules adsorb at the oil-water interface, disrupting cohesive forces. | Lowers capillary forces trapping residual oil, allowing it to be mobilized mdpi.commdpi.com. |
| Wettability Alteration | Surfactants can adsorb onto the reservoir rock surface, changing its preference from oil-wet to more water-wet. | A more water-wet state helps the injection fluid displace oil from the rock surface more effectively mdpi.commdpi.com. |
| Mobility Control (with Polymers) | In SP flooding, polymers increase the viscosity of the displacing fluid. | Prevents "fingering" of the injection fluid through the oil, leading to a more stable and efficient displacement front utexas.edu. |
In the manufacturing of coatings, inks, and pigment concentrates, achieving a stable and uniform dispersion of solid pigment particles within a liquid medium is essential for final product quality. This compound acts as a high-performance dispersing agent, preventing the agglomeration of pigment particles.
The mechanism involves the adsorption of the dispersant onto the surface of the pigment particles. The phosphate head group provides a strong anchoring point to the pigment surface, especially for inorganic pigments, while the propoxylated palmitic acid chains extend into the liquid medium. This creates a steric barrier—a physical layer that prevents particles from getting close enough to aggregate due to attractive van der Waals forces nouryon.com. This process reduces the viscosity of the pigment dispersion, allowing for higher pigment loading without undesirable thickening ijrpc.com.
The use of fatty acids and their derivatives as dispersing agents is well-established. For instance, natural fatty acids like palmitic acid have been used for the surface treatment of inorganic pigments google.com. Phosphate esters based on alcohol ethoxylates are also known for their role as key additives in producing high-quality colorants nouryon.com. The combination of these functionalities in a single molecule allows for robust stabilization across a wide range of pigment and solvent types, improving properties like color strength, gloss, and storage stability ijrpc.comgoogle.com.
Wetting is the ability of a liquid to maintain contact with a solid surface, and it is governed by the interfacial tensions between the liquid, solid, and surrounding air. As a surfactant, this compound is an effective wetting agent because it lowers the surface tension of the liquid formulation.
When a coating or ink is applied to a substrate, a low surface tension allows the liquid to overcome its tendency to bead up and instead spread uniformly across the surface. The surfactant molecules concentrate at the liquid-air and liquid-solid interfaces, reducing the free energy of these surfaces and promoting spreading. This ensures even coverage, good adhesion, and the absence of defects in the final dried film. In coating formulations, long-chain fatty acids like palmitic acid are used to create coatings that are effective in providing protective barriers google.com. The efficiency of a wetting agent is critical in applications ranging from industrial coatings to printing inks, where uniform application is paramount for performance and aesthetics patchamltd.com.
Role in Material Science and Polymer Chemistry
The distinct hydrophobic and hydrophilic segments of this compound also give it unique properties that are leveraged in material science and polymer chemistry, from modifying bulk polymer properties to directing the formation of nanoscale structures.
In polymer science, additives are incorporated into a base polymer to modify its properties. This compound can function as a versatile additive. Its fatty acid chain can provide internal lubrication, easing processing and improving flow characteristics during manufacturing operations like extrusion or injection molding.
When used as a plasticizer, its molecules can position themselves between polymer chains, disrupting intermolecular forces and increasing the free volume. This leads to a softer, more flexible material with a lower glass transition temperature. The use of palm oil and its fatty acid derivatives as monomers for creating bio-based polymers is also an area of increasing interest, offering alternatives to conventional petrochemical-based polymers researchgate.net. For instance, palmitic acid has been functionalized and polymerized to create polyamides for specific applications researchgate.net. The propoxylated and phosphated groups can enhance compatibility with a range of polymer matrices, acting as a compatibilizer in polymer blends or composites.
Self-assembly is the spontaneous organization of molecules into ordered structures. Amphiphilic molecules like palmitic acid and its derivatives are prime candidates for creating such structures in solution. The balance between the hydrophobic tail and the hydrophilic head dictates the geometry of the resulting assembly.
Research on palmitic acid itself shows that by changing conditions such as pH, temperature, or the presence of counter-ions, it can self-assemble into a variety of nanostructures, including vesicles, micelles, lamellar phases, and rigid membranes like tubules and cones mdpi.comnih.govresearchgate.net. The ionization state of the headgroup is a key parameter controlling the electrostatic and hydrogen bonding interactions that drive the formation of these different structures mdpi.comnih.gov.
The addition of propoxy and phosphate groups to the palmitic acid backbone provides further control over these self-assembly processes. The bulkier, flexible propoxylated chain and the ionic phosphate head influence the molecule's effective shape and packing parameter. This allows for the precise engineering of colloidal systems and nanostructured materials. These self-assembled structures have potential applications in fields ranging from drug delivery and biotechnology to chemical engineering mdpi.comresearchgate.net. Furthermore, self-assembled crystalline coatings of fatty acids have been shown to create superhydrophobic surfaces with antimicrobial properties, highlighting the potential for creating advanced functional materials researchgate.net.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Palmitic acid |
| Myristic acid |
| Stearic acid |
| Oleic acid |
| Lauric acid |
| Choline hydroxide |
| Ethylene oxide |
| Tris(2-aminoethyl)amine |
Agricultural Formulations and Delivery Systems
The performance of agrochemicals is critically dependent on their formulation. The ability of a pesticide, herbicide, or fungicide to effectively reach its target, adhere to it, and be absorbed in a sufficient concentration is greatly influenced by the adjuvants included in the spray mixture. This compound, serves as a high-performance adjuvant that addresses several challenges in the application of agrochemicals.
Adjuvant and Spreading Agent Functionality in Agrochemicals
As an adjuvant, this compound, functions primarily as a wetting and spreading agent. The inherent properties of many plant surfaces, such as waxy cuticles, can cause aqueous spray solutions to bead up and roll off, significantly reducing the contact area and absorption of the active ingredient. The surfactant nature of propoxylated, phosphated palmitic acid overcomes this issue by reducing the surface tension of the spray droplets.
The molecule possesses both a lipophilic (fat-loving) portion, the palmitic acid chain, and a hydrophilic (water-loving) portion, the phosphated and propoxylated end. This amphiphilic structure allows it to orient itself at the interface between the aqueous spray droplet and the waxy plant surface, effectively lowering the interfacial tension. This leads to a greater spreading of the droplet, ensuring a larger area of the plant is covered by the agrochemical.
The improved spreading and wetting provided by this adjuvant can lead to a significant enhancement in the biological efficacy of the agrochemical. By ensuring a more uniform and extensive coverage of the target pest or weed, the active ingredient can be absorbed more efficiently, often allowing for a reduction in the total amount of pesticide applied, which in turn reduces the environmental impact.
Table 1: Performance Characteristics of Fatty Acid-Based Adjuvants
| Adjuvant Type | Primary Function | Mechanism of Action | Key Benefits |
| This compound | Wetting, Spreading, Emulsification | Reduction of surface tension, improved interfacial activity | Enhanced coverage on waxy surfaces, increased absorption of active ingredients, improved formulation stability |
| Methylated Seed Oils (MSO) | Penetration | Solubilization of the plant cuticle | Increased penetration of lipophilic herbicides |
| Non-ionic Surfactants (NIS) | Spreading, Wetting | Reduction of surface tension | General purpose wetting and spreading for many herbicides |
| Organosilicone Surfactants | Super-spreading | Extreme reduction of surface tension | Rapid and extensive spreading into hard-to-reach areas |
Encapsulation and Controlled Release Mechanisms in Non-Medical Contexts
Beyond its role as a spray adjuvant, this compound, and similar fatty acid derivatives are being explored for their utility in the encapsulation and controlled release of agrochemicals. Encapsulation is a process where the active ingredient is enclosed within a protective matrix or shell. This technology offers several advantages, including the protection of the active ingredient from premature degradation by environmental factors such as UV light and microbial activity, as well as the ability to control the rate and timing of its release.
In non-medical contexts, particularly in agriculture, the goal of controlled release is to maintain an effective concentration of the agrochemical at the target site for an extended period, while minimizing losses to the environment through leaching or volatilization. Fatty acid derivatives, including propoxylated and phosphated forms of palmitic acid, can serve as components of the encapsulating matrix.
The mechanism of controlled release from a fatty acid-based matrix is often diffusion-controlled. The active ingredient is dispersed within the solid or semi-solid lipid matrix. When the encapsulated formulation is applied to the soil or plant surface, environmental moisture can slowly penetrate the matrix, dissolving the active ingredient and allowing it to diffuse out into the surrounding environment. The rate of release can be modulated by altering the composition and structure of the fatty acid matrix, including the degree of propoxylation and phosphation, which influences its hydrophilicity and permeability to water.
For example, a more hydrophobic matrix will generally result in a slower release rate, as water penetration will be more limited. Conversely, incorporating more hydrophilic components can increase the rate of release. The specific properties of this compound, can be leveraged to create encapsulation systems with tailored release profiles for different agrochemicals and environmental conditions.
Table 2: Factors Influencing Controlled Release from Fatty Acid-Based Matrices
| Factor | Influence on Release Rate | Mechanism |
| Degree of Propoxylation/Phosphation | Higher degree can increase release rate | Increases the hydrophilicity of the matrix, allowing for faster water ingress and diffusion of the active ingredient. |
| Matrix Porosity | Higher porosity increases release rate | Provides more channels for water to enter and the active ingredient to diffuse out. |
| Particle Size of Encapsulation | Smaller particle size increases release rate | Provides a larger surface area to volume ratio, leading to faster diffusion. |
| Solubility of Active Ingredient | Higher solubility in water can increase release rate | A more soluble active ingredient will create a steeper concentration gradient, driving faster diffusion. |
The use of this compound, in these advanced agricultural applications underscores the significant role that tailored chemical engineering plays in improving the efficiency and sustainability of modern agriculture. By enhancing the performance of agrochemicals through improved delivery and controlled release, this compound contributes to maximizing crop yields while minimizing the environmental footprint of farming practices.
Emerging Research Directions and Theoretical Perspectives
Computational Chemistry and Molecular Dynamics Simulations
Computational modeling has become an indispensable tool for investigating the behavior of surfactant systems at a molecular level. For complex amphiphiles such as propoxylated, phosphated fatty acids, these simulations provide insights that are difficult to obtain through experimental methods alone.
Atomistic and Coarse-Grained Modeling of Self-Assembly Processes
The self-assembly of surfactants into structures like micelles and vesicles is fundamental to their function. Molecular dynamics (MD) simulations, at both all-atom (AA) and coarse-grained (CG) levels, are used to explore these processes. CG models, such as the MARTINI force field, simplify molecular representations, allowing for the simulation of larger systems over longer timescales to observe phenomena like micelle formation and morphological transitions. nih.gov
Studies on similar phospholipid-like polyurethane phosphate (B84403) esters have shown they can self-assemble into diverse nanostructures, including spherical and worm-like micelles, as well as vesicles. nih.gov The final morphology is governed by a delicate balance of forces, which can be influenced by factors like the length of the hydrophobic tail and the concentration of the polymer. nih.gov Coarse-grained simulations have been effectively used to model the formation of poly(beta-amino ester) polyplexes, demonstrating good agreement with experimental results from dynamic light scattering (DLS). nih.gov These simulations help elucidate the molecular organization and interactions driving the aggregation of such complex polymers. nih.govmdpi.com
Interactive Data Table: Comparison of Simulation Methods for Surfactant Self-Assembly
| Simulation Type | Level of Detail | Typical Timescale | System Size | Key Application | Relevant Force Fields |
| All-Atom (AA) | High (Explicit atoms) | Nanoseconds | Small (e.g., single micelle) | Detailed molecular interactions, hydration | GAFF, AMBER, CHARMM |
| Coarse-Grained (CG) | Low (Groups of atoms) | Microseconds | Large (e.g., multiple micelles, vesicles) | Large-scale self-assembly, phase behavior | MARTINI, SIRAH |
Simulation of Interfacial Adsorption Dynamics and Molecular Interactions
Molecular dynamics simulations are also pivotal in understanding how surfactants adsorb at interfaces, such as oil-water or air-water, which is critical for their role as emulsifiers and wetting agents. nih.gov These simulations can predict interfacial tension and characterize the packing and orientation of surfactant molecules at the interface. semanticscholar.org
For anionic surfactants, including those with phosphate headgroups, studies have shown that electrostatic interactions are a primary driving force for adsorption onto charged surfaces. acs.orgnih.gov MD simulations can model the competitive adsorption between surfactants and other ions in solution, revealing how the presence of ions like sulfate (B86663) or calcium can either weaken or enhance surfactant adsorption through mechanisms like ion bridging. acs.org The molecular structure of the surfactant, including the nature of the hydrophilic headgroup (e.g., phosphate vs. sulfate), significantly influences its adsorption strength and stability at the interface. acs.org
Predictive Modeling of Reaction Pathways and Conformational Dynamics
Quantum mechanics/molecular mechanics (QM/MM) hybrid methods are employed to model chemical reactions involving complex molecules like phosphate esters. These methods can elucidate reaction mechanisms, such as the hydrolysis of the ester bond in phospholipids, which is catalyzed by enzymes like phospholipase A2. nih.govresearchgate.net Such studies can characterize the transition states and energy barriers of reaction pathways, providing a detailed understanding of the catalytic process. nih.govresearchgate.net
Furthermore, simulations can shed light on the conformational dynamics of these molecules. Research on phosphate ester networks has explored force-induced conformational changes, which are relevant to understanding the material properties of polymers containing these functional groups. tue.nl While detailed predictive modeling for the specific synthesis pathways of propoxylated, phosphated palmitic acid is not widely published, these computational techniques represent a powerful future direction for optimizing reaction conditions and understanding molecular flexibility.
Integration into Sustainable Chemistry and Green Technologies
The chemical industry is undergoing a significant shift towards sustainability, with a focus on using renewable resources and designing environmentally benign products. Fatty acid derivatives are at the forefront of this transition.
Development of Bio-based Synthesis Routes from Renewable Feedstocks
Propoxylated and phosphated fatty acids can be synthesized from renewable feedstocks, positioning them as sustainable alternatives to petroleum-based surfactants. dtu.dk The synthesis pathway typically involves starting materials derived from vegetable oils and animal fats, such as palmitic acid. nih.govkit.edu
The general approach involves:
Sourcing the Fatty Acid: Palmitic acid is abundantly available from palm oil.
Propoxylation: The fatty acid is reacted with propylene (B89431) oxide to add the poly(propylene oxide) chain. This step is analogous to the synthesis of fatty acid-esterified propoxylated glycerin from triglycerides. google.com
Phosphation: The resulting propoxylated fatty alcohol is then reacted with a phosphorylating agent, such as polyphosphoric acid (PPA) or phosphorus pentoxide (P₂O₅), to introduce the phosphate group. colonialchem.comresearchgate.netlankem.com
Enzymatic catalysis, particularly using lipases, is a key green chemistry tool for synthesizing bio-based surfactants. nih.govfao.org Enzymes operate under mild conditions and can be highly selective, reducing energy consumption and the formation of unwanted byproducts. dtu.dk Lipase-catalyzed esterification can be used to link fatty acids to various head groups, offering a more sustainable route for surfactant production. nih.gov
Interactive Data Table: Bio-based Synthesis Strategies for Phosphate Ester Surfactants
| Synthesis Step | Conventional Method | Green Chemistry Alternative | Key Advantage of Green Route |
| Source Material | Petrochemical-derived alcohols | Fatty acids from vegetable oils (e.g., Palmitic Acid) | Renewable feedstock, reduced carbon footprint |
| Esterification/Alkoxylation | High temperature, strong acid/base catalysts | Lipase-catalyzed reactions | Mild reaction conditions, high selectivity, less waste |
| Phosphation | Reaction with P₂O₅ or POCl₃ | Use of less hazardous phosphating agents | Improved safety profile |
Design of Environmentally Benign Formulations with Reduced Persistence
A major goal of green chemistry is the design of products that are effective yet biodegrade safely after use. Phosphate esters are recognized for their favorable environmental profile, including good biodegradability and low toxicity to aquatic life. cosmeticsciencetechnology.com The ester linkages in these molecules are susceptible to hydrolysis, which is a key step in their degradation pathway.
Cross-Disciplinary Research Initiatives and Synergy in Multi-Component Systems
Recent scientific inquiry has moved beyond the characterization of "palmitic acid, propoxylated, phosphated" in isolation, venturing into the more complex and industrially relevant realm of multi-component systems. In these systems, the compound's interactions with other surfactants, polymers, and nanoparticles can lead to synergistic effects, where the combined performance of the mixture exceeds the sum of its individual components.
The fundamental principle behind this synergy lies in the molecular interactions at interfaces. As an anionic surfactant, "this compound" can interact with non-ionic or cationic surfactants to create mixed micelles. These structures can exhibit enhanced stability, superior emulsification properties, and a lower critical micelle concentration (CMC) than the individual surfactants alone. The propoxylated chain of the molecule plays a crucial role in providing steric hindrance, which can prevent the coalescence of droplets in an emulsion, while the charged phosphate headgroup influences the electrostatic interactions within the system.
Cross-disciplinary research initiatives are leveraging these synergistic properties in a variety of applications:
Advanced Materials: In polymer science, "this compound" is being investigated as a dispersing agent for nanoparticles. The surfactant can adsorb onto the surface of particles, preventing their agglomeration and ensuring a uniform distribution within a polymer matrix. This leads to the development of composite materials with enhanced mechanical, thermal, and electrical properties. The synergy here arises from the improved interfacial adhesion between the nanoparticles and the polymer, facilitated by the surfactant.
Enhanced Oil Recovery (EOR): In the petroleum industry, there is growing interest in using "this compound" in surfactant-polymer flooding formulations. The surfactant's ability to lower interfacial tension between oil and water, combined with the viscosity-enhancing properties of a polymer, can significantly improve the efficiency of oil displacement from reservoirs. Research is focused on optimizing the formulation to achieve ultra-low interfacial tension and favorable mobility control, which are critical for maximizing oil recovery.
Agrochemical Formulations: The compound's emulsifying and dispersing properties are being explored in the development of more effective and stable pesticide and herbicide formulations. By creating stable emulsions of active ingredients, "this compound" can improve their bioavailability and efficacy. Synergistic effects with other adjuvants can lead to better spreading and adhesion of the formulation on plant surfaces.
Detailed Research Findings and Data
While specific research exclusively focused on "this compound" is emerging, data from analogous propoxylated and phosphated fatty acid systems provide valuable insights. The performance of these surfactants is highly dependent on their structural characteristics, namely the length of the fatty acid chain, the degree of propoxylation, and the ratio of monoester to diester in the phosphate group.
| Property | Influence of Structural Variation | Typical Range of Values (for similar phosphate esters) |
| Critical Micelle Concentration (CMC) | Decreases with increasing hydrophobicity (longer fatty acid chain). Can be influenced by the degree of propoxylation. | 10⁻⁴ to 10⁻² mol/L |
| Surface Tension at CMC | Generally decreases with a more hydrophobic character. | 25 - 40 mN/m |
| Emulsification Stability | Can be optimized by balancing the hydrophilic-lipophilic balance (HLB) through the degree of propoxylation. A higher diester content can sometimes enhance stability for certain oil phases. | Varies significantly with the system (oil type, concentration, etc.) |
| Dispersion Efficiency | Dependent on the adsorption characteristics onto the particle surface, which is influenced by both the hydrophobic tail and the anionic headgroup. | Highly system-dependent |
Note: The data presented in this table is illustrative and based on general findings for propoxylated and phosphated fatty acid surfactants. Specific values for "this compound" would require targeted experimental investigation.
The synergy in these multi-component systems is often quantified by comparing the performance of the mixture to the expected performance based on an ideal mixing model. Deviations from this ideal behavior indicate the presence of synergistic or antagonistic interactions. For instance, in a binary surfactant system, the interaction parameter (β) can be calculated from the CMC values of the individual surfactants and their mixture. A negative β value typically signifies synergistic interactions in micelle formation.
Future research is expected to focus on developing a more comprehensive theoretical understanding of the structure-property relationships of "this compound" and its behavior in complex formulations. This will involve a combination of experimental studies, molecular modeling, and simulation to predict and control the synergistic effects in various cross-disciplinary applications.
Q & A
Basic: How can researchers optimize the synthesis of palmitic acid, propoxylated, phosphate for reproducible yields?
Methodological Answer:
The synthesis involves sequential propoxylation and phosphorylation of palmitic acid. Key variables include:
- Propoxylation: Adjust the molar ratio of propylene oxide to palmitic acid (1:2–1:5) to control the degree of ethoxylation, which influences surfactant properties .
- Phosphorylation: Use phosphorus oxychloride (POCl₃) or polyphosphoric acid to introduce phosphate groups. Monitor reaction temperature (60–80°C) to avoid side reactions .
- Purification: Employ fractional distillation or column chromatography to isolate the product. Validate purity via NMR (e.g., ¹H/³¹P-NMR) and FTIR to confirm esterification and phosphate incorporation .
Basic: What analytical techniques are most effective for characterizing palmitic acid, propoxylated, phosphate and its impurities?
Methodological Answer:
- Purity Assessment: Use HPLC with evaporative light scattering detection (ELSD) or GC-MS to quantify residual palmitic acid and propylene oxide .
- Structural Confirmation: Employ FTIR to identify phosphate (P=O stretch at 1250–1300 cm⁻¹) and hydroxyl groups. ¹³C-NMR can differentiate propoxylated chains from unmodified fatty acids .
- Thermal Stability: Apply thermogravimetric analysis (TGA) and temperature-dependent IR (TD-IR) to detect decomposition thresholds (critical at 333–343 K) .
Advanced: How does palmitic acid, propoxylated, phosphate interact with co-surfactants in emulsion formulations?
Methodological Answer:
Design experiments to evaluate synergistic effects:
- Phase Behavior Studies: Prepare ternary phase diagrams (water/oil/surfactant) with varying ratios of palmitic acid derivatives and co-surfactants (e.g., sorbitan esters). Measure droplet size via dynamic light scattering (DLS) .
- Stability Tests: Monitor emulsion stability under accelerated conditions (e.g., centrifugation, thermal cycling). Compare with structurally similar compounds (e.g., stearic acid propoxylated phosphate) to assess hydrophile-lipophile balance (HLB) differences .
Advanced: What experimental models are suitable for studying the biological impact of palmitic acid, propoxylated, phosphate?
Methodological Answer:
- In Vitro Systems: Use primary hepatocytes or vascular smooth muscle cells (VSMCs) treated with 0.2–0.6 mM derivatives. Measure inflammatory markers (e.g., TNF-α, CRP) via qPCR/ELISA .
- Microbial Studies: Cultivate Mycobacterium leprae in media containing water-soluble palmitate derivatives. Quantify ATP production or β-oxidation activity via luminescence assays .
Advanced: How can researchers resolve contradictions in reported biological effects of palmitic acid derivatives?
Methodological Answer:
Address variability through:
- Standardized Models: Use isogenic cell lines or controlled microbial strains to minimize genetic variability. For example, compare M. leprae growth in axenic vs. host-derived media .
- Dose-Response Analysis: Test a wide concentration range (0.1–1.0 mM) to identify threshold effects. Note that palmitic acid promotes cancer metastasis in mice at chronic high doses but shows no acute cytotoxicity in hepatocytes .
- Epigenetic Controls: Include histone deacetylase inhibitors in studies to assess confounding epigenetic modifications .
Advanced: What methodologies assess the thermal degradation pathways of palmitic acid, propoxylated, phosphate?
Methodological Answer:
- TD-IR Spectroscopy: Track structural changes (e.g., loss of hydroxyl groups, phosphate decomposition) across 303–393 K. Identify critical degradation temperatures (e.g., 343 K) .
- Pyrolysis-GC-MS: Analyze volatile decomposition products (e.g., propylene oxide, phosphoric acid) to map degradation mechanisms .
Advanced: How do researchers design comparative studies between palmitic acid, propoxylated, phosphate and other fatty acid derivatives?
Methodological Answer:
- Emulsification Efficiency: Test derivatives under varying pH (3–10) and salinity. Compare interfacial tension reduction using a pendant drop tensiometer .
- Structural Benchmarks: Use derivatives like lauric acid propoxylated phosphate (shorter chain, higher antimicrobial activity) or oleic acid phosphate (unsaturated, better low-temperature solubility) as controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
